2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with bromine and chlorine substituents on the indole rings, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Bromination and Chlorination: The starting materials, 1H-indole, undergo bromination and chlorination reactions to introduce bromine and chlorine atoms at specific positions on the indole rings.
Acylation: The brominated and chlorinated indole derivatives are then subjected to acylation reactions to form the acetamide linkage.
Coupling Reaction: The final step involves coupling the two indole derivatives through an ethyl linker to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation Products: Indole oxides.
Reduction Products: Dehalogenated indole derivatives.
Substitution Products: Indole derivatives with new functional groups.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
- 2-(7-bromo-1H-indol-3-yl)ethanamine hydrochloride
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C20H17BrClN3O |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H17BrClN3O/c21-15-2-1-13-6-8-25(19(13)9-15)12-20(26)23-7-5-14-11-24-18-4-3-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26) |
InChI Key |
XOIKXKOCDFJAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Br |
Origin of Product |
United States |
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